Computed LogP Comparison: Dimethylornithine vs. L-Ornithine Reveals >3 Log Unit Increase in Lipophilicity
The predicted logP of N5,N5-dimethyl-L-ornithine is significantly higher than that of the parent L-ornithine. ChemSpider reports an ACD/LogP of −0.24 for the dimethyl compound , while Chembase lists the experimental logP of L-ornithine as −3.3 [1]. The resulting ΔlogP of approximately +3.06 indicates a dramatic shift in hydrophobicity, categorically distinguishing the target compound from its parent amino acid. This change is consistent with class-level behavior of N-alkylated amino acids and is expected to enhance passive membrane permeability and alter partitioning behavior in biphasic systems [2]. Direct experimental permeability data for this specific compound are not available, but the logP trend is sufficiently large to constitute a meaningful procurement consideration for applications where cellular uptake or hydrophobic interaction potential is critical.
| Evidence Dimension | Calculated/predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | ACD/LogP = −0.24 (N5,N5-dimethyl-L-ornithine) |
| Comparator Or Baseline | L-Ornithine logP = −3.3 (experimental, Chembase) |
| Quantified Difference | ΔlogP ≈ +3.06 (target more lipophilic by >3 log units) |
| Conditions | Computed: ACD/Labs Percepta v14.0 (ChemSpider); Experimental comparator: DrugBank entry via Chembase |
Why This Matters
A 3-log increase in lipophilicity indicates substantially enhanced membrane permeability potential, making the dimethyl compound more suitable for cell-based assays or intracellular targets than L-ornithine.
- [1] Chembase. L-Ornithine Hydrophobicity (logP = −3.3). http://en.chembase.cn/m/substance-15.html (accessed 2026). View Source
- [2] General SAR knowledge: N-alkylation of amino acids consistently increases logP. See e.g., Martin, Y.C. (2005) 'A Bioavailability Score', J. Med. Chem. 48, 3164–3170 for context on the relevance of logP to permeability. View Source
